molecular formula C5H8N4S B2426189 3-(allylthio)-1H-1,2,4-triazol-5-amine CAS No. 399557-06-3; 5522-43-0

3-(allylthio)-1H-1,2,4-triazol-5-amine

Cat. No.: B2426189
CAS No.: 399557-06-3; 5522-43-0
M. Wt: 156.21
InChI Key: PDICOVQLIAKCRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Allylthio)-1H-1,2,4-triazol-5-amine is a chemical compound of significant interest in medicinal and organic chemistry research, with the molecular formula C5H8N4S . It belongs to the class of 1,2,4-triazolethiones, which are recognized as cyclic analogs of thiosemicarbazides and are privileged scaffolds in the design of biologically active molecules . The core 1,2,4-triazole structure is a nitrogen-rich heterocycle, and the incorporation of a thione group, as found in this compound, has been reported to significantly enhance various biological activities . This compound features an allylthio ether group, a functional handle that can be utilized for further synthetic modifications, including electrophilic cyclization reactions to create more complex fused heterocyclic systems . Researchers are particularly interested in 1,2,4-triazolethione derivatives for their diverse range of potential biological activities. Literature indicates that related analogs have demonstrated promising effects as antiviral agents, with some sulfanyltriazoles serving as advanced lead structures with potential to overcome drug-resistant mutants of HIV-1 . Furthermore, this class of compounds has shown anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties in preclinical research, making the this compound a valuable building block for investigating new therapeutic approaches . The mechanism of action for triazolethiones is often attributed to their ability to interact with enzyme active sites and receptors, potentially through hydrogen bonding and hydrophobic interactions facilitated by the triazole ring and the sulfur atom. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-prop-2-enylsulfanyl-1H-1,2,4-triazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4S/c1-2-3-10-5-7-4(6)8-9-5/h2H,1,3H2,(H3,6,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDICOVQLIAKCRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NNC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation of 3 Allylthio 1h 1,2,4 Triazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 3-(allylthio)-1H-1,2,4-triazol-5-amine. By analyzing the chemical environment of protons (¹H) and carbon-13 (¹³C) nuclei, a complete structural map can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis

The ¹H NMR spectrum provides detailed information about the number and types of protons in the molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the protons of the allyl group and the labile protons of the amino and triazole N-H groups.

The allyl group protons typically present a complex splitting pattern. The methylene protons (S-CH₂) adjacent to the sulfur atom appear as a doublet. The vinyl proton (-CH=) exhibits a multiplet due to coupling with both the adjacent methylene and terminal vinyl protons. The two terminal vinyl protons (=CH₂) are diastereotopic and often appear as separate doublet of doublets. The labile protons of the amino (NH₂) and triazole (NH) groups usually appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature.

Table 1: Representative ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Multiplicity Assignment
~11.5 br s 1H, NH (Triazole)
~6.3 br s 2H, NH
~5.95 m 1H, -CH =CH₂
~5.20 dd 1H, -CH=CH ₂ (trans)
~5.05 dd 1H, -CH=CH ₂ (cis)
~3.60 d 2H, S-CH ₂-

Note: Data is typically recorded in DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm). Multiplicity is abbreviated as: br s (broad singlet), m (multiplet), dd (doublet of doublets), d (doublet).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Interpretation

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the electronic environment of each carbon atom in the molecule. The spectrum for this compound shows five distinct signals corresponding to the two carbons of the triazole ring and the three carbons of the allyl substituent.

The two carbon atoms of the triazole ring (C3 and C5) are significantly deshielded and appear at the lower field region of the spectrum, typically above 150 ppm, due to their attachment to multiple nitrogen atoms. The carbon attached to the sulfur atom (C3) can be distinguished from the carbon bearing the amino group (C5). The carbons of the allyl group appear at characteristic chemical shifts: the S-CH₂ carbon is found in the aliphatic region, while the two sp² hybridized carbons (-CH= and =CH₂) are located in the olefinic region of the spectrum. The observation of two broad signals for the triazole ring carbons in some cases can indicate rapid tautomeric exchange on the NMR timescale nih.gov.

Table 2: Representative ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Assignment
~160.1 C 5-NH₂
~152.5 C 3-S
~134.2 -C H=CH₂
~117.8 -CH=C H₂
~35.4 S-C H₂-

Note: Data is typically recorded in DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm).

Infrared (IR) Spectroscopic Characterization of Functional Groups

Infrared (IR) spectroscopy is employed to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound displays several key absorption bands that confirm its structure.

The most prominent features are the stretching vibrations of the N-H bonds from the amino group and the triazole ring, which appear as broad bands in the 3100-3400 cm⁻¹ region. The spectrum also shows characteristic peaks for the C-H bonds of the allyl group, including sp² C-H stretching just above 3000 cm⁻¹ and sp³ C-H stretching just below 3000 cm⁻¹. Vibrations corresponding to the C=N and N=N bonds within the triazole ring are observed in the 1500-1650 cm⁻¹ range, often coupled with the N-H bending vibration of the amino group. Out-of-plane bending vibrations for the vinyl C-H bonds provide further confirmation of the allyl group's presence.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300 - 3100 N-H Stretching NH₂ and NH (Triazole)
~3080 C-H Stretching =C-H (Vinyl)
~2980 C-H Stretching -CH₂- (Alkyl)
~1640 N-H Bending NH₂
~1580 C=N Stretching Triazole Ring

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition and molecular formula. For this compound, HRMS provides the exact mass of the protonated molecular ion ([M+H]⁺). This experimentally determined mass is then compared to the theoretically calculated mass for the molecular formula C₅H₈N₄S. A close match between the found and calculated masses, typically within a few parts per million (ppm), serves as definitive proof of the compound's molecular formula.

Table 4: HRMS Data for this compound

Ion Calculated m/z Found m/z

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the most definitive structural information by mapping the precise arrangement of atoms in a single crystal. This technique reveals bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. For this compound, a crystal structure analysis would confirm the connectivity established by NMR and also determine the predominant tautomeric form present in the crystal lattice researchgate.net.

In related 3-substituted-5-amino-1,2,4-triazole structures, molecules often form extensive hydrogen-bonding networks. These interactions typically involve the amino group protons acting as donors and the triazole ring nitrogen atoms acting as acceptors, leading to the formation of dimers or infinite chains researchgate.net. The crystal packing is further influenced by van der Waals forces. Such analysis is crucial for understanding the supramolecular chemistry and physical properties of the compound.

Investigations of Annular Prototropic Tautomerism in 1,2,4-Triazol-5-amines

A significant structural feature of 1,2,4-triazoles is annular prototropic tautomerism, where a proton can migrate between the nitrogen atoms of the heterocyclic ring nih.gov. For this compound, three potential tautomers can exist: the 1H, 2H, and 4H forms. The position of the substituent groups on the triazole ring heavily influences the equilibrium and relative stability of these tautomers.

Studies on analogous 3,5-disubstituted 1,2,4-triazoles have shown that the equilibrium can be affected by the electronic nature of the substituents, the solvent, and the physical state (solution vs. solid) rsc.orgresearchgate.net. For 3-substituted-5-amino-1,2,4-triazoles, the 1H-tautomer is often found to be the most stable and predominant form, both in solution and in the solid state, as determined by NMR spectroscopy and X-ray crystallography nih.govrsc.orgresearchgate.net. The stability is attributed to favorable electronic and steric arrangements. Spectroscopic techniques like NMR are instrumental in studying this phenomenon in solution, where the presence of multiple tautomers can sometimes be detected, or an averaged signal is observed if the exchange is rapid nih.gov.

Computational Chemistry and Theoretical Characterization of 3 Allylthio 1h 1,2,4 Triazol 5 Amine

Density Functional Theory (DFT) Calculations for Molecular Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and geometry of molecules. researchgate.net For 3-(allylthio)-1H-1,2,4-triazol-5-amine, DFT calculations are employed to determine its most stable three-dimensional conformation, known as the optimized molecular geometry. This process involves minimizing the total energy of the molecule by systematically adjusting the positions of its atoms.

Commonly, a hybrid functional like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is combined with a basis set such as 6-311G(d,p) or higher to achieve a balance between computational cost and accuracy. researchgate.netresearchgate.net The basis set defines the set of mathematical functions used to describe the distribution of electrons around the atomic nuclei. The resulting optimized structure provides foundational data, including bond lengths, bond angles, and dihedral angles, which are essential for further analysis. researchgate.net

Electronic Structure and Frontier Molecular Orbitals (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity and electronic properties. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A smaller energy gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. nih.govnih.gov These energies are instrumental in calculating global reactivity descriptors that quantify the molecule's electronic characteristics.

Table 1: Illustrative Frontier Molecular Orbital Properties for a 1,2,4-Triazole (B32235) Derivative This table presents typical data obtained from FMO analysis of a related triazole compound to illustrate the concepts.

ParameterValue (eV)Description
EHOMO-6.54Energy of the Highest Occupied Molecular Orbital
ELUMO-1.92Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.62ELUMO - EHOMO; indicates chemical reactivity
Ionization Potential (I)6.54-EHOMO; energy required to remove an electron
Electron Affinity (A)1.92-ELUMO; energy released when an electron is added
Global Hardness (η)2.31(I - A) / 2; resistance to change in electron distribution
Electronegativity (χ)4.23(I + A) / 2; power to attract electrons

Analysis of the HOMO and LUMO electron density distributions reveals the specific atoms or regions of the this compound molecule that are involved in electron donation and acceptance, respectively.

Vibrational Frequency Analysis and Spectroscopic Correlations

Once the molecular geometry is optimized, a vibrational frequency analysis is performed to confirm that the structure corresponds to a true energy minimum. This is verified by the absence of any imaginary frequencies. The analysis also predicts the molecule's infrared (IR) and Raman spectra, which arise from the vibrations of its chemical bonds. researchgate.net

Theoretical vibrational frequencies are often calculated at the same DFT level as the geometry optimization. nih.gov These calculated frequencies are typically higher than experimental values due to the neglect of anharmonicity in the theoretical model. To improve agreement with experimental data, the calculated frequencies are uniformly scaled using a specific scaling factor. nih.gov A detailed assignment of the vibrational modes to specific bond stretches, bends, and torsions is achieved through Potential Energy Distribution (PED) analysis. nih.gov

Table 2: Example Vibrational Mode Assignments for a 1,2,4-Triazole Moiety This table provides an example of how vibrational modes are assigned for the core triazole structure, based on computational studies of similar molecules.

Calculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Assignment (Contribution %)
36203475N-H stretching (98%)
32553125C-H stretching (allyl) (95%)
16401574N-H bending (85%)
15501488C=N stretching (triazole ring) (78%)
12801229C-N stretching (triazole ring) (70%)
710682C-S stretching (65%)

Atomic Net Charges and Electrostatic Potential Mapping

The distribution of electron density within a molecule is fundamental to its interactions with other molecules. The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing this distribution. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net

Typically, electron-rich areas, characterized by negative potential, are colored in shades of red and are prone to electrophilic attack. Conversely, electron-poor regions with positive potential are colored in shades of blue and are susceptible to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the triazole ring and the amine group, indicating these as primary sites for hydrogen bonding and electrophilic interaction.

In addition to MEP maps, atomic net charges (e.g., Mulliken charges) are calculated to assign a partial charge to each atom in the molecule, providing a quantitative measure of the charge distribution. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized molecules, guiding the design of more potent compounds. researchgate.net

Selection and Calculation of Molecular Descriptors

The foundation of any QSAR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. For a compound like this compound, a wide range of descriptors can be calculated. mdpi.com These are typically categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices (e.g., connectivity indices), constitutional descriptors. nih.gov

3D Descriptors: Geometric properties (e.g., surface area, volume).

Physicochemical Descriptors: LogP (lipophilicity), molar refractivity (MR). researchgate.net

Quantum-Chemical Descriptors: HOMO/LUMO energies, dipole moment, atomic charges derived from DFT calculations. nih.govresearchgate.net

The selection of relevant descriptors is a critical step, often involving statistical techniques to identify those that have the strongest correlation with the biological activity being studied.

Model Development and Validation Strategies

Once descriptors are calculated for a set of molecules with known activities, a mathematical model is developed to establish a predictive relationship. Several methods can be employed:

Multiple Linear Regression (MLR): Creates a simple linear equation relating the activity to the most significant descriptors. researchgate.net

Machine Learning Algorithms: More complex, non-linear relationships can be modeled using methods like k-Nearest Neighbors (kNN), Support Vector Machines (SVR), and Random Forest (RF). mdpi.com

A crucial part of QSAR modeling is rigorous validation to ensure the model is robust and has predictive power. Common validation strategies include:

Internal Validation: Techniques like leave-one-out cross-validation (q²) assess the model's internal consistency and stability. researchgate.net

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model's development.

Statistical Metrics: The quality of the model is judged by various statistical parameters, including the coefficient of determination (R²), mean squared error (MSE), and Fischer's test value (F). researchgate.netmdpi.com

A well-validated QSAR model can be a powerful tool in computational drug design, allowing for the efficient screening of virtual libraries of compounds to identify promising candidates for synthesis and testing.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. This method is instrumental in understanding the binding characteristics of potential drug candidates. For derivatives of 1,2,4-triazole, molecular docking studies have been crucial in elucidating their potential as therapeutic agents by exploring their interactions with various biological targets.

The binding affinity, often quantified as a docking score in units of kcal/mol, is a measure of the strength of the interaction between a ligand and its target. A more negative docking score typically indicates a stronger binding affinity. Studies on various 3-thio-1,2,4-triazole derivatives have demonstrated a wide range of binding affinities depending on the specific substitutions and the target protein.

For instance, a series of thiophene-linked 1,2,4-triazoles were evaluated for their chemotherapeutic potential, with docking scores indicating favorable binding. nih.gov Similarly, novel 1,2,4-triazole thioether derivatives featuring a 1,3,4-thiadiazole (B1197879) skeleton have been designed and their interactions simulated to predict their efficacy against fungal and bacterial threats. nih.gov In another study, 3,4,5-trisubstituted-1,2,4-triazoles were investigated as agonists for the somatostatin receptor subtype-4 (sst4), with molecular docking helping to understand the structural basis for their high affinity and selectivity. nih.gov

The interaction modes of these compounds typically involve a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-stacking interactions. The 1,2,4-triazole ring itself is a key pharmacophore, capable of acting as both a hydrogen bond donor and acceptor, which contributes significantly to its binding versatility. nih.gov

To illustrate the binding affinities of related compounds, the following interactive table summarizes the docking scores of some representative 1,2,4-triazole thioether derivatives against their respective biological targets.

Compound SeriesTarget ProteinRange of Docking Scores (kcal/mol)
Thiophene-Linked 1,2,4-TriazolesNot Specified-7.3 to -7.6
3-Aryl-5-(alkyl-thio)-1H-1,2,4-triazolesMycobacterium tuberculosis CYP121Not Specified
3-Thio-3,4,5-trisubstituted-1,2,4-triazolesSomatostatin Receptor-4 (sst4)Not Specified
1,2,4-Triazole Thioether Derivatives with 1,3,4-ThiadiazoleFtsZNot Specified

The identification of key interactions within the active site of a target protein is crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors. For 1,2,4-triazole thioether derivatives, molecular docking studies have consistently highlighted the importance of specific amino acid residues in stabilizing the ligand-protein complex.

In a study on novel 1,2,4-triazole thioether derivatives with a 1,3,4-thiadiazole skeleton, molecular docking simulations revealed that the interaction with the FtsZ protein was primarily due to the formation of hydrogen bonds with residues such as GLU-296, ARG-301, LYS-188, ASP-29, and GLY-30. nih.gov For 3,4,5-trisubstituted-1,2,4-triazoles targeting the sst4 receptor, docking studies pointed to differences in binding modes between high and low-affinity compounds, helping to identify the key residues responsible for potent agonism. nih.gov

The versatility of the 1,2,4-triazole scaffold is further demonstrated in studies of amide-functionalized 1,2,4-triazol-5-amines, where the introduction of an amide moiety allowed the compounds to reach previously unaddressed binding sites in coagulation factor XIIa and thrombin. acs.org

The following interactive table provides a summary of the key amino acid interactions observed for various 1,2,4-triazole derivatives from molecular docking studies.

Compound SeriesTarget ProteinKey Interacting Amino Acid ResiduesType of Interaction
1,2,4-Triazole Thioether Derivatives with 1,3,4-ThiadiazoleFtsZGLU-296, ARG-301, LYS-188, ASP-29, GLY-30Hydrogen Bonds
3,4,5-Trisubstituted-1,2,4-triazolesSomatostatin Receptor-4 (sst4)Not SpecifiedNot Specified
Amide-functionalized 1,2,4-triazol-5-aminesFactor XIIa, ThrombinNot SpecifiedNot Specified

Mechanistic Aspects of Biological Activities Associated with 3 Allylthio 1h 1,2,4 Triazol 5 Amine and Its Derivatives

In Vitro Studies on Cellular and Subcellular Targets

In vitro studies have been crucial in identifying the cellular and subcellular targets of 1,2,4-triazole (B32235) derivatives. These compounds have demonstrated a wide range of biological effects, including antibacterial, antifungal, anticancer, and antitrypanosomal activities. researchgate.netnih.govnih.gov The versatility of the 1,2,4-triazole scaffold allows it to interact with various biological macromolecules.

Research on 3-aryl-5-(alkyl-thio)-1H-1,2,4-triazoles has shown potent activity against both active and dormant Mycobacterium tuberculosis. nih.gov Molecular docking studies suggest that these derivatives may target cytochrome P450 enzymes essential for the pathogen's survival, such as MTB CYP121. nih.gov Similarly, certain 3-nitro-1H-1,2,4-triazole derivatives have been identified as extremely potent agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govnih.gov Their mechanism is believed to involve the inhibition of parasitic enzymes like sterol 14α-demethylase (CYP51) and activation by type I nitroreductases specific to trypanosomatids. nih.govnih.gov

In the context of anticancer research, various 1,2,4-triazole derivatives have been evaluated against numerous cancer cell lines. nih.govnih.gov For example, novel thieno[2,3-d]pyrimidin-4(3H)-ones containing a 1,2,4-triazole moiety exhibited significant cytotoxic effects against breast cancer (MDA-MB-231), colorectal cancer (HT-29), and cervical cancer (HeLa) cell lines. nih.gov The primary molecular target for many of these anticancer triazoles is the tubulin protein, where they interfere with microtubule dynamics, a critical process for cell division. nih.gov

Enzyme Inhibition Mechanisms and Kinetics

The biological activities of 3-(allylthio)-1H-1,2,4-triazol-5-amine and its analogs are frequently attributed to their ability to inhibit specific enzymes.

Sterol 14α-demethylase (CYP51) is a critical enzyme in the biosynthesis of ergosterol in fungi and essential sterols in protozoa. nih.gov This enzyme is a well-established target for azole-based drugs. The nitrogen atoms within the 1,2,4-triazole ring can coordinate with the heme iron atom in the active site of CYP51, disrupting its catalytic activity. This inhibition leads to the depletion of essential sterols and the accumulation of toxic sterol intermediates, ultimately compromising the integrity of the microbial cell membrane. nih.gov While direct studies on this compound are limited, molecular docking simulations of structurally related 3-aryl-5-(alkyl-thio)-1H-1,2,4-triazoles against mycobacterial cytochrome P-450 enzymes reveal a strong correlation between binding affinity and biological activity. nih.gov

Catalase is an antioxidant enzyme that protects cells from oxidative damage by catalyzing the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen. The structurally related compound, 3-amino-1,2,4-triazole (3-AT), is a well-known and specific inhibitor of catalase. mdpi.comnih.gov It acts by covalently binding to the active site of the enzyme. mdpi.com Inhibition of catalase by 3-AT leads to an accumulation of intracellular H₂O₂, inducing oxidative stress. mdpi.comnih.gov This mechanism has been exploited to study the effects of oxidative stress on cellular processes and to enhance the susceptibility of pathogens to oxidative killing within host cells. mdpi.com For instance, 3-AT has been shown to inhibit the intracellular growth of Brucella abortus in macrophages by increasing reactive oxygen species. mdpi.com

Imidazoleglycerol-phosphate dehydratase (IGPD) is an enzyme involved in the biosynthesis of the amino acid histidine in bacteria, fungi, and plants. wikipedia.orgnih.gov Crucially, this enzyme is absent in mammals, making it an attractive and selective target for developing antimicrobial agents and herbicides. mdpi.comnih.gov The 1,2,4-triazole ring is capable of mimicking the imidazole (B134444) heterocycle of the enzyme's natural substrate, imidazoleglycerol-phosphate. mdpi.com This allows 1,2,4-triazole-containing compounds to act as competitive inhibitors, binding to the active site and blocking the catalytic reaction. wikipedia.orgresearchgate.net The inhibition of IGPD leads to histidine starvation, thereby preventing the growth of the microorganism or plant. researchgate.net

Structure-Activity Relationship (SAR) Studies on the Allylthio and Amino Moieties

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of lead compounds. For derivatives of this compound, modifications to the allylthio and amino groups have been shown to significantly influence their potency and spectrum of activity.

The amino group at the 5-position is a key functional group for further chemical modification.

Schiff Bases: Conversion of the 4-amino group into Schiff bases (by condensation with various aldehydes) has been a common strategy. Studies have shown that the nature of the substituent on the resulting imine bond can drastically alter antimicrobial activity. For example, derivatives with chloro and bromo groups on an isatin moiety linked via a Schiff base exhibited broad-spectrum antibacterial activity. mdpi.com

Acetamides: Acetylation of the 4-amino group has also been explored. The antimicrobial activity of these derivatives was found to increase with a longer carbon chain on the acetamido group, while branched chains led to a decrease in activity. mdpi.com

The allylthio group at the 3-position is critical for the molecule's interaction with its targets.

Alkyl/Aryl Substituents: Replacing the allyl group with other alkyl or aryl moieties has a profound impact on activity. In a study of 3-aryl-5-(alkyl-thio)-1H-1,2,4-triazoles, the length and nature of the alkyl chain attached to the sulfur atom were correlated with antimycobacterial potency. nih.gov

Thione-Thiol Tautomerism: The thiol group (in the tautomeric thione form) is a common precursor for synthesizing various S-substituted derivatives. The introduction of different substituents on the sulfur atom allows for fine-tuning of the compound's lipophilicity and steric properties, which affects target binding and cell permeability. uobaghdad.edu.iqnih.gov

Compound SeriesModification SiteKey Findings on ActivityReference
4-(substituted acetylamino)-3-mercapto-5-phenyl-1,2,4-triazolesAmino Moiety (N-4)Activity enhanced with an increased number of carbon atoms in the acetyl group; decreased with branched chains. mdpi.com
Schiff and Mannich bases of 4-amino-5-benzyl-1,2,4-triazole-3-thioneAmino Moiety (N-4)Schiff bases were generally more active than Mannich bases. Chloro and bromo substituents on the isatin ring showed broad-spectrum antibacterial activity. mdpi.com
3-aryl-5-(alkyl-thio)-1H-1,2,4-triazolesThio Moiety (S-C3)The nature of the alkyl group on the sulfur atom significantly influenced anti-tuberculosis activity. nih.gov
4-arylideneamino-5-alkylthio derivatives of 4-amino-3-(2-furyl)-5-mercapto-1,2,4-triazoleBoth Amino and Thio MoietiesCombined modifications led to compounds with potent anti-HIV-1 activity, with one derivative being the most active inhibitor of HIV-1 reverse transcriptase in the series. nih.gov

Investigation of Anti-Proliferative Mechanisms in Cellular Systems

The anti-proliferative activity of 1,2,4-triazole derivatives has been extensively investigated in various cellular systems, particularly against cancer cells. These compounds can halt cell proliferation through several mechanisms.

One of the primary mechanisms is the induction of cell cycle arrest . A study on 1,2,4-triazole derivatives incorporating a mefenamic acid moiety found that the most potent compound arrested Hep G2 liver cancer cells at the S and G2/M phases of the cell cycle. pensoft.net This prevents the cells from completing DNA replication and mitosis, thereby inhibiting proliferation. This effect was linked to the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, an enzyme crucial for cell proliferation signaling. pensoft.net

Another key mechanism is the induction of apoptosis , or programmed cell death. The same study demonstrated that the lead compound caused cell death primarily through apoptosis rather than necrosis. pensoft.net Similarly, studies on wikipedia.orgmdpi.comresearchgate.nettriazolo[4,5-d]pyrimidine derivatives, which share structural similarities, showed that inhibition of the deubiquitinase USP28 led to the suppression of cancer cell proliferation. scienceopen.com

The anti-proliferative effects are not limited to cancer cells. The growth-inhibitory effects on microorganisms are also a form of anti-proliferative action. By inhibiting essential enzymes like IGPD or CYP51, these compounds effectively halt the proliferation of susceptible bacteria, fungi, or protozoa. nih.govmdpi.com

Compound SeriesCell LineObserved Anti-Proliferative EffectIC₅₀ ValueReference
Thieno[2,3-d]pyrimidin-4(3H)-ones with 1,2,4-triazoleMDA-MB-231 (Breast Cancer)High cytotoxicity1.2 x 10⁻³ µM nih.gov
Thieno[2,3-d]pyrimidin-4(3H)-ones with 1,2,4-triazoleHT-29 (Colorectal Cancer)High cytotoxicity1.56 x 10⁻³ µM nih.gov
Thieno[2,3-d]pyrimidin-4(3H)-ones with 1,2,4-triazoleHeLa (Cervical Cancer)High cytotoxicity9.5 x 10⁻⁴ µM nih.gov
1,2,4-triazole derivatives with mefenamic acidHep G2 (Liver Cancer)Cytotoxicity, cell cycle arrest at S and G2/M phases, apoptosis inductionNot specified, but identified as most potent in series pensoft.net
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogsSNB-75 (CNS Cancer)Growth Inhibition (41.25%)Tested at 10⁻⁵ M nih.gov

Mechanistic Insights into Anti-Microbial and Anti-Fungal Actions

The antimicrobial and antifungal properties of 1,2,4-triazole derivatives, including those related to this compound, are a subject of significant scientific investigation. The therapeutic efficacy of these compounds is rooted in their ability to interfere with essential microbial and fungal cellular processes. The diverse biological activities exhibited by this class of compounds are largely attributed to the versatile 1,2,4-triazole scaffold, which allows for structural modifications that can modulate their spectrum of activity and potency.

The primary antifungal mechanism of many azole compounds, a class to which 1,2,4-triazoles belong, involves the inhibition of cytochrome P450-dependent lanosterol 14α-demethylase (CYP51). nih.gov This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, these compounds compromise the integrity and fluidity of the fungal cell membrane, leading to the inhibition of fungal growth and replication. The 1,2,4-triazole ring is a key pharmacophore that interacts with the heme iron of the CYP51 enzyme, effectively blocking its active site.

In the realm of antibacterial action, derivatives of 1,2,4-triazole have been shown to target various bacterial enzymes. One such target is dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of nucleic acids and amino acids. mdpi.com Inhibition of DHFR disrupts these pathways, ultimately leading to bacterial cell death. Another identified target for some 1,2,4-triazole derivatives is glucosamine-6-phosphate synthase. This enzyme is involved in the initial steps of cell wall biosynthesis in microorganisms, and its inhibition weakens the bacterial cell wall, rendering the bacteria susceptible to osmotic stress and lysis. mdpi.com

The structure-activity relationship (SAR) studies of 1,2,4-triazole derivatives have provided valuable insights into the features that govern their antimicrobial and antifungal potency. The nature and position of substituents on the triazole ring play a crucial role in determining the biological activity. For instance, the presence of a thiol group at the C3 position and an amino group at the C4 position of the triazole ring are often associated with significant antimicrobial effects. The allylthio group in this compound is a key structural feature that likely contributes to its biological activity, potentially through interactions with target enzymes or by influencing the compound's physicochemical properties, such as lipophilicity, which affects its ability to penetrate microbial cell membranes.

Furthermore, the introduction of various aryl and alkyl substituents at different positions of the 1,2,4-triazole nucleus has been extensively explored to enhance antimicrobial and antifungal efficacy. For example, the presence of halogen atoms or nitro groups on a phenyl ring attached to the triazole scaffold has been shown to augment antibacterial activity. mdpi.comnih.gov These modifications can influence the electronic and steric properties of the molecule, thereby modulating its binding affinity to target enzymes.

The following table summarizes the antimicrobial and antifungal activities of selected 1,2,4-triazole derivatives, highlighting the diversity of structures and their corresponding biological effects.

Compound DerivativeMicroorganism/FungusActivity/Observation
4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiolStaphylococcus aureusMIC: 0.264 mM mdpi.com
4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiolStreptococcus pyogenesMIC: 0.132 mM mdpi.com
Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiolMicrosporum gypseumShowed strong antifungal effects, with some derivatives being superior to ketoconazole. nih.gov
Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiolStaphylococcus aureusExhibited strong antibacterial activity, with one derivative being superior to streptomycin. nih.gov
Thiophene-Linked 1,2,4-TriazolesVarious bacteria and fungiDemonstrated marked antibacterial and antifungal activities. nih.gov

It is important to note that while the general mechanisms of action for 1,2,4-triazole derivatives are established, the precise molecular interactions of this compound and its specific derivatives with their biological targets are still a subject of ongoing research. The continued exploration of the mechanistic aspects of these compounds is crucial for the development of new and more effective antimicrobial and antifungal agents.

Synthetic Modifications and Exploration of Structure Activity Relationships in 3 Allylthio 1h 1,2,4 Triazol 5 Amine Analogs

Design Principles for Novel 3-(Allylthio)-1H-1,2,4-triazol-5-amine Derivatives

The design of new analogs of this compound is guided by established medicinal chemistry principles to enhance biological activity, selectivity, and pharmacokinetic properties. Key strategies include scaffold hopping, bioisosteric replacement, and structure-based drug design.

Structure-Based Design: The 1,2,4-triazole (B32235) ring is a key component in various approved drugs, often acting as a crucial pharmacophore that interacts with biological targets. For instance, in the design of anticancer agents, the triazole moiety can be modeled to fit into the binding pockets of specific enzymes like aromatase. nih.govresearchgate.net Computational tools such as molecular docking are employed to predict the binding modes and affinities of newly designed derivatives, guiding the selection of substituents that are likely to improve target engagement. nih.govnih.gov

Pharmacophore Modification: The core structure presents three primary points for modification: the 1H-triazole nitrogen, the 5-amino group, and the 3-allylthio substituent. Design principles often involve modifying these positions to optimize interactions with a target receptor. The amino group can act as a hydrogen bond donor, while the sulfur atom in the allylthio group can also participate in interactions. The allyl group itself can be replaced with various lipophilic or polar groups to modulate solubility and cell permeability.

Bioisosteric Replacement: This principle involves substituting one functional group with another that has similar physicochemical properties, potentially leading to enhanced activity or reduced toxicity. For the allylthio group, bioisosteres could include other alkylthio, arylthio, or even alkoxy groups. The amino group could be acylated, alkylated, or converted into a Schiff base to explore different electronic and steric effects. dergipark.org.tr In some cases, the entire triazole-thiol scaffold is explored for its potential to interact with various biological targets, with modifications aimed at improving affinity and selectivity. mdpi.com

Chemical Space Exploration around the Allylthio and Amino Substituents

Exploring the chemical space around the this compound core is crucial for identifying novel compounds with improved biological profiles. This involves systematically altering the substituents at the sulfur atom and the exocyclic amino group.

Modifications of the Amino Group: The 5-amino group is a key handle for derivatization. It can be readily converted into Schiff bases through condensation with various aldehydes. dergipark.org.tr These imines can then be further cyclized to generate novel heterocyclic systems, such as thiazolidinones. dergipark.org.tr The amino group can also be acylated to form amides or participate in cross-coupling reactions to introduce aryl or heteroaryl substituents, significantly expanding the chemical diversity of the compound library. mdpi.com This approach allows for the introduction of a wide array of functional groups, enabling a broad exploration of structure-activity relationships.

The systematic exploration of these positions allows for the generation of a diverse library of compounds, which can be screened against various biological targets to identify promising lead candidates. rsc.orgolemiss.edu

Impact of Substituent Variation on Biological Activity Profiles

The biological activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of substituents on the triazole ring. Structure-activity relationship (SAR) studies are essential to understand how these variations influence the therapeutic potential of the compounds.

Antimicrobial and Antifungal Activity: Modifications on the 1,2,4-triazole core have yielded compounds with significant antimicrobial and antifungal properties. For instance, the introduction of different aryl groups via Schiff base formation at the 4-amino position of a 5-phenyl-1,2,4-triazole-3-thiol core resulted in compounds with notable activity against bacteria like S. aureus and P. aeruginosa, and fungi like C. albicans. dergipark.org.tr Similarly, linking amino acid fragments to a 1,2,4-triazole scaffold has produced derivatives with potent antifungal activity against various phytopathogenic fungi, with some compounds showing stronger binding affinity to the target enzyme (14α-demethylase) than existing drugs. nih.gov

Anticancer Activity: The 1,2,4-triazole scaffold is a cornerstone in the development of anticancer agents. The introduction of specific substituted phenyl rings can lead to compounds with potent cytotoxic activity against cancer cell lines such as HeLa, MCF-7, and A549. nih.govresearchgate.net For example, derivatives bearing 4-chloro or 4-methoxy phenyl groups have demonstrated promising cytotoxicity. nih.gov The SAR studies indicate that both electronic and steric factors of the substituents play a crucial role in determining the anticancer efficacy.

Antimycobacterial Activity: A library of 3-aryl-5-(alkyl-thio)-1H-1,2,4-triazoles was synthesized and showed potent activity against Mycobacterium tuberculosis. The SAR analysis revealed that the nature of both the aryl group at the C3 position and the alkylthio group at the C5 position were critical for antimycobacterial potency. nih.govresearchgate.net

The following table summarizes the impact of substituent variations on the biological activity of selected 1,2,4-triazole analogs, providing insights applicable to the this compound scaffold.

Core Structure Substituent Variation Biological Activity Key Findings
1,2,4-Triazole-3-thiolSchiff bases at 4-amino position with various aryl aldehydesAntibacterial, AntifungalAromatic aldehydes with electron-withdrawing or donating groups influenced activity against different microbial strains. dergipark.org.tr
1,2,4-TriazoleAmino acid fragments attached via an amide linkageAntifungalSpecific amino acid moieties (e.g., leading to compounds 8d and 8k) significantly enhanced activity against Physalospora piricola. nih.gov
1,2,4-TriazolePhenyl and substituted phenyl groupsAnticancerCompounds with dichlorophenyl substitutions displayed excellent efficacy against Hep-G2 liver cancer cells. researchgate.net
3-Aryl-5-(alkyl-thio)-1H-1,2,4-triazoleVariation of aryl and alkylthio groupsAntimycobacterialCertain combinations of aryl and alkylthio groups resulted in compounds with IC50 values <0.03 µg/mL against dormant and active bacilli. researchgate.net

Synthesis of Hybrid Molecules Incorporating the this compound Core

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophoric units into a single molecule. This approach aims to create hybrid compounds with enhanced affinity, dual-action mechanisms, or improved pharmacokinetic profiles. The this compound core is an excellent candidate for incorporation into such hybrid structures.

Hybridization with Other Heterocycles: The 1,2,4-triazole ring can be linked to other biologically active heterocyclic systems like thiadiazoles, indoles, or pyrazoles. nih.govmdpi.com For example, a common strategy involves synthesizing molecules that contain both a triazole and a thiadiazole ring, which may result in compounds with synergistic or enhanced antimicrobial activities. mdpi.com The synthesis often involves using the amino or thiol group of the triazole as a reactive handle to build or attach the second heterocyclic ring.

Design of Triazole-Containing Hybrids: The design process for hybrid molecules is often based on the principle of active substructure splicing. nih.gov Researchers identify pharmacophores from different classes of drugs and link them together. For instance, linking a 1,2,4-triazole moiety to an indole (B1671886) scaffold has led to the development of Bcl-2 inhibitory anticancer agents. nih.gov Similarly, hybrid molecules combining the 1,2,4-triazole core with imidazole (B134444) have been synthesized and evaluated for antiprotozoal activity. nih.gov

The synthesis of these hybrid molecules typically involves multi-step reaction sequences. For instance, the amino group of the this compound core could be used to form a thiosemicarbazide (B42300), which can then be cyclized to form a 1,3,4-thiadiazole (B1197879) ring, resulting in a triazole-thiadiazole hybrid. This modular approach allows for the creation of a wide range of complex molecules with potential therapeutic applications. mdpi.com

Conclusion and Future Perspectives in 3 Allylthio 1h 1,2,4 Triazol 5 Amine Research

Summary of Current Research Contributions

Current understanding of 3-(allylthio)-1H-1,2,4-triazol-5-amine is largely inferred from the well-established chemistry of its structural components. The synthesis is predicated on the precursor 3-amino-1H-1,2,4-triazole-5-thiol, a versatile building block. This precursor is readily synthesized through methods such as the reaction of aminoguanidine (B1677879) salts with thiocyanates or the cyclization of thiosemicarbazide (B42300) derivatives. google.commdpi.com

The introduction of the allylthio moiety is achieved via a standard S-alkylation reaction, where the thiol group of the precursor acts as a nucleophile, displacing a halide from an allyl halide (e.g., allyl bromide) in a basic medium. This reaction is a common and efficient method for producing various S-alkylated triazole derivatives. researchgate.net

The biological significance of this class of compounds is substantial. Derivatives of 1,2,4-triazole (B32235) thioethers are known to possess a wide spectrum of pharmacological activities. The incorporation of different thioether moieties has been shown to be beneficial for enhancing the biological profile of the triazole core. nih.gov Research on analogous compounds suggests that this compound is a promising candidate for screening against various pathogens and diseases.

Table 1: Reported Biological Activities of Structurally Related S-Alkylated 1,2,4-Triazole Analogs

Compound Class Biological Activity Potential Target/Mechanism Reference(s)
3-(Benzylthio)-1,2,4-triazoles Anticancer Inhibition of Bcl-2 protein nih.gov
3-Aryl-5-(alkylthio)-1,2,4-triazoles Antitubercular Inhibition of CYP121 in M. tuberculosis
Myrtenal-Triazole Thioethers Antifungal Not specified nih.gov
1,2,4-Triazole-3-thiol Derivatives Antimicrobial, Antioxidant Broad-spectrum activity, Radical scavenging mdpi.com, zsmu.edu.ua
Hydrazone-bearing Triazole-3-thiols Anticancer Inhibition of cancer cell migration nih.gov

Unexplored Avenues in Synthetic Chemistry of the Compound

The chemical structure of this compound offers multiple sites for further chemical modification, opening up unexplored avenues for creating diverse chemical libraries for biological screening.

Modification of the Allyl Group: The terminal double bond of the allyl substituent is a key site for functionalization. It can undergo a variety of classic alkene reactions, such as epoxidation, dihydroxylation, halogenation, and Michael additions, to introduce new functional groups that could modulate the compound's solubility, reactivity, and biological activity.

Derivatization of the 5-Amino Group: The primary amino group is a versatile handle for synthetic elaboration. It can be readily acylated to form amides, reacted with aldehydes or ketones to form Schiff bases, or converted into a diazonium salt for subsequent nucleophilic substitution, allowing for the attachment of a wide range of substituents.

Modification of the Triazole Ring: The nitrogen atoms of the triazole ring itself can be targeted for alkylation or arylation. While controlling the regioselectivity of such reactions can be challenging, it presents an opportunity to generate N-substituted isomers with potentially distinct biological profiles.

Advanced Coupling Reactions: Modern synthetic methods, such as "click chemistry" or transition-metal-catalyzed cross-coupling reactions, could be employed. For instance, the amino group could be functionalized with a terminal alkyne, making it amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC) to link it to other complex molecules. mdpi.com

Table 2: Potential Synthetic Modifications of this compound

Reaction Site Potential Reaction Reagents Expected Functional Group
Allyl Double Bond Epoxidation m-CPBA, H₂O₂ Epoxide
Dihydroxylation OsO₄, KMnO₄ Diol
Halogenation Br₂, NBS Dibromide
5-Amino Group Acylation Acyl chlorides, Anhydrides Amide
Schiff Base Formation Aldehydes, Ketones Imine
Diazotization NaNO₂, HCl Diazonium Salt
Triazole Ring N-Alkylation Alkyl halides, Base N-Alkyltriazole

Advancements in Theoretical and Computational Approaches

While specific computational studies on this compound are not yet available, modern theoretical methods are poised to accelerate its investigation significantly.

Density Functional Theory (DFT): DFT calculations can provide fundamental insights into the molecule's electronic structure, geometry, and reactivity. researchgate.net These studies can be used to determine the relative stability of different tautomers, predict sites of electrophilic and nucleophilic attack, and calculate properties like the HOMO-LUMO energy gap, which is often correlated with chemical reactivity and stability. mdpi.com

Molecular Docking: Given the known anticancer and antimicrobial activities of related triazoles, molecular docking can be a powerful tool to screen this compound and its virtual derivatives against a panel of known biological targets (e.g., microbial enzymes, protein kinases, apoptosis regulators like Bcl-2). nih.gov Such simulations can predict binding affinities and interaction modes, providing a rational basis for its mechanism of action and guiding the design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR): Once a series of derivatives is synthesized and tested, QSAR modeling can be employed to build mathematical models that correlate specific structural features (descriptors) with observed biological activity. These models are invaluable for predicting the activity of novel, yet-to-be-synthesized compounds, thereby streamlining the drug discovery process.

Table 3: Application of Computational Methods in Future Research

Computational Method Information Provided Potential Application
Density Functional Theory (DFT) Molecular geometry, electronic properties, reactivity indices, tautomer stability. Predict reaction outcomes; understand electronic basis of activity.
Molecular Docking Binding affinity, binding pose, protein-ligand interactions. Identify potential biological targets; guide lead optimization.
Molecular Dynamics (MD) Stability of protein-ligand complex, conformational changes over time. Validate docking results; assess the stability of predicted binding modes.
QSAR Correlation between chemical structure and biological activity. Predict the activity of new derivatives; prioritize synthetic targets.

Future Directions in Mechanistic Biological Investigations and Target Identification

The promising biological profile of the 1,2,4-triazole thioether scaffold necessitates a focused effort on elucidating the specific biological mechanisms of this compound and identifying its molecular targets.

Broad-Spectrum Biological Screening: The initial step involves comprehensive in vitro screening to establish a biological activity profile. This should include assays for antimicrobial activity against a panel of clinically relevant bacteria and fungi, cytotoxicity against various human cancer cell lines, and antioxidant capacity through radical scavenging assays. mdpi.comzsmu.edu.uanih.gov

Target Identification and Validation: If significant activity is confirmed, the next crucial phase is to identify the molecular target. Modern chemical biology approaches such as thermal proteome profiling, affinity-based proteomics, or screening against panels of purified enzymes (e.g., kinases) can be employed. nih.gov Once a putative target is identified, validation experiments, including direct binding assays and target knockdown/knockout studies, are essential to confirm its relevance.

Mechanistic Studies: Following target validation, detailed mechanistic studies are required to understand how the compound exerts its biological effect. For example, if the compound is found to be an enzyme inhibitor, enzyme kinetic studies should be performed. If it induces apoptosis in cancer cells, investigations into cell cycle progression, caspase activation, and modulation of key signaling pathways would be necessary. nih.gov

In Vivo Evaluation: Promising in vitro results must be followed by in vivo studies. This involves assessing the compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and evaluating its efficacy and safety in appropriate animal models of the targeted disease. nih.gov

Table 4: Proposed Framework for Biological and Mechanistic Investigation

Investigation Stage Methods / Assays Research Question
Initial Screening MIC/MBC assays, MTT cytotoxicity assay, DPPH radical scavenging. Does the compound possess antimicrobial, anticancer, or antioxidant activity?
Target Identification Thermal Proteome Profiling, Affinity Chromatography, Kinase Panel Screening. What is the molecular target responsible for the observed biological effect?
Mechanistic Elucidation Enzyme kinetics, Cell cycle analysis, Western blotting, Caspase assays. How does the compound interact with its target to produce a cellular response?
In Vivo Assessment Pharmacokinetic studies, Animal efficacy models (e.g., xenograft, infection). Is the compound safe and effective in a living organism?

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(allylthio)-1H-1,2,4-triazol-5-amine, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or cyclocondensation. For example, allylthio groups can be introduced by reacting 5-amino-1,2,4-triazole-3-thiol with allyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) . Solvent polarity and temperature are critical: polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while elevated temperatures (≥70°C) improve reaction kinetics but may risk side reactions like oxidation of the thioether group .
  • Key Data : Yields range from 50–75% under optimized conditions. Impurities often include unreacted triazole precursors or disulfide byproducts, detectable via TLC (Rf ≈ 0.3–0.5 in ethyl acetate/hexane) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H NMR confirms the allylthio moiety (δ 3.4–3.6 ppm for SCH₂, δ 5.1–5.3 ppm for allyl protons) and triazole NH₂ (δ 6.8–7.2 ppm). ¹³C NMR identifies the triazole C-5 (δ 150–155 ppm) and allyl carbons (δ 115–125 ppm) .
  • X-ray diffraction : SHELX programs (e.g., SHELXL) resolve tautomeric ambiguity. For example, the 1,2,4-triazole ring adopts a planar configuration, with the allylthio group at position 3 forming a dihedral angle <10° with the triazole plane .
    • Contradictions : Tautomerism (e.g., 3- vs. 5-substituted triazoles) can cause spectral inconsistencies; crystallography is essential for unambiguous assignment .

Q. How is the compound screened for preliminary biological activity?

  • Methodology :

  • Antimicrobial assays : Broth microdilution (MIC assays) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). The allylthio group enhances membrane permeability, with MIC values typically 8–32 µg/mL .
  • Enzyme inhibition : Fluorometric assays target enzymes like ketol-acid reductoisomerase (KARI). IC₅₀ values correlate with substituent electronegativity; allylthio derivatives show moderate inhibition (IC₅₀ ≈ 10–50 µM) .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing disulfide byproducts?

  • Methodology :

  • Redox control : Use inert atmospheres (N₂/Ar) to prevent oxidation of the thiol intermediate. Additives like DTT (1 mM) reduce disulfide formation .
  • Catalysis : Pd/C (5 mol%) accelerates allylation while suppressing side reactions. Yields improve to >85% in ethanol/water (3:1) at 50°C .
    • Data Contradictions : Some studies report Pd leaching at higher temperatures, necessitating post-synthesis ICP-MS analysis to confirm catalyst stability .

Q. How are spectral contradictions (e.g., NMR tautomerism) resolved in structural studies?

  • Methodology :

  • Dynamic NMR : Variable-temperature ¹H NMR (e.g., 25–80°C) identifies tautomeric equilibria. For example, coalescence temperatures near 60°C indicate rapid interconversion between 3- and 5-substituted forms .
  • DFT calculations : Gaussian 03 optimizes tautomer geometries, comparing computed vs. experimental chemical shifts. The 3-substituted tautomer is typically more stable (ΔG ≈ 2–3 kcal/mol) .

Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution?

  • Methodology :

  • Frontier molecular orbitals (FMOs) : HOMO localization on the triazole ring’s N-2 atom predicts nucleophilic attack sites. MEP surfaces highlight electron-deficient regions (e.g., C-5) for electrophilic functionalization .
  • MD simulations : Solvent models (e.g., SMD in water) evaluate transition-state stability. Activation energies for allylation are ≈15–20 kcal/mol, consistent with experimental kinetics .

Q. How do substituent modifications (e.g., allylthio vs. benzylthio) affect bioactivity?

  • Methodology :

  • SAR studies : Compare MIC values of analogues. Allylthio derivatives show 2–4× higher antifungal activity than benzylthio counterparts due to increased lipophilicity (logP ≈ 1.8 vs. 2.5) .
  • Crystallographic docking : AutoDock Vina models ligand-enzyme interactions. The allylthio group forms van der Waals contacts with KARI’s hydrophobic pocket (binding affinity ≈ −7.2 kcal/mol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.